3-(4-(Benzyloxy)phenyl)propan-1-ol chemical properties
3-(4-(Benzyloxy)phenyl)propan-1-ol chemical properties
An In-depth Technical Guide to 3-(4-(Benzyloxy)phenyl)propan-1-ol
Introduction
3-(4-(Benzyloxy)phenyl)propan-1-ol is a bifunctional organic molecule that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a primary alcohol and a benzyl-protected phenol, makes it a versatile building block, particularly in the synthesis of complex molecular architectures and pharmacologically active compounds. The benzyl ether provides a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, while the primary alcohol offers a reactive handle for a multitude of chemical transformations.
This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-(4-(Benzyloxy)phenyl)propan-1-ol. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in their work. We will delve into its physicochemical characteristics, spectroscopic signature, and predictable reactivity patterns, grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. 3-(4-(Benzyloxy)phenyl)propan-1-ol, with the chemical formula C₁₆H₁₈O₂, consists of a propanol chain attached to a benzene ring at position 4, which is in turn ether-linked to a benzyl group.[1][2]
Caption: 2D structure of 3-(4-(Benzyloxy)phenyl)propan-1-ol.
The key physicochemical properties are summarized below, derived from computational models and available data.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₂ | PubChem[1] |
| Molecular Weight | 242.31 g/mol | PubChem[1] |
| CAS Number | 61440-45-7 | ChemicalBook[2] |
| IUPAC Name | 3-(4-phenylmethoxyphenyl)propan-1-ol | PubChem[1] |
| XLogP3 | 3.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 242.130679813 Da | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
Synthesis Protocol: A Representative Pathway
The synthesis of 3-(4-(benzyloxy)phenyl)propan-1-ol is typically achieved through a multi-step process starting from a more readily available precursor. A logical and field-proven approach involves the benzylation of a corresponding phenol followed by the reduction of a carboxylic acid or ester functionality.
Rationale: This pathway is advantageous as it utilizes robust and high-yielding reactions. The Williamson ether synthesis for benzylation is a classic and reliable method for protecting phenols. The subsequent reduction of a carboxylic acid or ester to a primary alcohol is also a standard transformation with well-established and efficient reagents like lithium aluminum hydride (LiAlH₄).
Caption: Representative synthesis workflow for 3-(4-(benzyloxy)phenyl)propan-1-ol.
Step-by-Step Experimental Protocol
Step 1: Esterification of 3-(4-Hydroxyphenyl)propanoic Acid
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-hydroxyphenyl)propanoic acid (1 eq.).
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Reagents: Add anhydrous methanol (MeOH) to dissolve the starting material, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄).
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Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃). Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude ester.
Step 2: Benzylation of Methyl 3-(4-hydroxyphenyl)propanoate
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Setup: In a round-bottom flask, dissolve the crude ester from Step 1 (1 eq.) in anhydrous acetone.
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Reagents: Add potassium carbonate (K₂CO₃, 2-3 eq.) as a base, followed by benzyl bromide (BnBr, 1.1 eq.).
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Reaction: Heat the suspension to reflux. The reaction progress can be monitored by TLC.
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Workup: After completion, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over Na₂SO₄ and concentrate to afford the benzylated ester, which can be purified by column chromatography.
Step 3: Reduction to 3-(4-(Benzyloxy)phenyl)propan-1-ol
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Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 eq.) in anhydrous tetrahydrofuran (THF).
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Addition: Cool the suspension to 0 °C. Add a solution of the benzylated ester from Step 2 (1 eq.) in anhydrous THF dropwise via an addition funnel. Causality: This dropwise addition at low temperature is critical to control the highly exothermic reaction between LiAlH₄ and the ester.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis confirms the disappearance of the starting material.
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Quenching & Workup: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the final product, 3-(4-(benzyloxy)phenyl)propan-1-ol. Purify via flash column chromatography if necessary.
Analytical Characterization: A Spectroscopic Profile
Validation of the compound's identity and purity is achieved through a combination of spectroscopic techniques.[3]
| Technique | Expected Signature |
| ¹H NMR | - Aromatic Protons: Signals between ~6.8-7.5 ppm. The protons on the phenyl ring adjacent to the propanol chain will appear as two doublets (~6.8 and ~7.1 ppm), while the five protons of the benzyl group will appear as a multiplet (~7.2-7.4 ppm).[4] - Benzyl CH₂: A characteristic singlet around 5.0 ppm. - Propanol CH₂OH: A triplet around 3.6 ppm. - Alkyl Chain CH₂: Two multiplets, one around 2.6 ppm (adjacent to the phenyl ring) and one around 1.8 ppm. - Hydroxyl OH: A broad singlet, whose chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the range of ~114-158 ppm.[5] - Aliphatic Carbons: Signals for the three carbons of the propanol chain will appear upfield (~30-65 ppm). The benzylic CH₂ carbon will be around 70 ppm.[5] |
| FT-IR | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol.[6] - C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹. - C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region for both the alcohol and the ether linkages.[6] |
| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 242. - Key Fragments: A prominent peak at m/z = 91 corresponding to the stable benzyl cation [C₇H₇]⁺, and a peak corresponding to the loss of water (M-18). |
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(4-(benzyloxy)phenyl)propan-1-ol is dominated by its primary alcohol functionality. The benzyl ether is generally stable under neutral, basic, and mild acidic conditions, allowing for selective manipulation of the alcohol group.
Key Distinction: The alcohol is a primary, non-benzylic alcohol. The phenyl group is insulated from the carbinol carbon (the carbon bonded to the -OH group) by two methylene groups. This positioning prevents resonance stabilization of any carbocation that might form at the carbinol center, dictating its preference for specific reaction mechanisms.[7]
Caption: Key reaction pathways for 3-(4-(benzyloxy)phenyl)propan-1-ol.
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Oxidation:
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To Aldehyde: Mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) will selectively oxidize the primary alcohol to the corresponding aldehyde, 3-(4-(benzyloxy)phenyl)propanal.[8]
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To Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (generated from CrO₃ in acid), will oxidize the alcohol directly to 3-(4-(benzyloxy)phenyl)propanoic acid.
-
-
Substitution Reactions:
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The hydroxyl group can be converted into a better leaving group (e.g., by protonation with a strong acid like HBr or conversion to a tosylate) and subsequently displaced by a nucleophile.
-
Mechanism: These reactions will proceed via an Sₙ2 mechanism. The formation of a primary carbocation is energetically unfavorable, precluding an Sₙ1 pathway.[7] This concerted mechanism requires direct backside attack by the nucleophile.
-
-
Dehydration (Elimination):
Applications in Drug Development
While not a drug itself, 3-(4-(benzyloxy)phenyl)propan-1-ol is a valuable synthon. The protected phenol and reactive alcohol allow for its incorporation into larger molecules. The benzyl protecting group can be removed later in a synthetic sequence via catalytic hydrogenation, revealing the free phenol for further functionalization or as a required pharmacophore. Its structural motif is found in various classes of biologically active molecules, including analogs of natural products and modulators of cellular signaling pathways.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Hazards: May cause skin and eye irritation.[9][10] Do not breathe mist or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.
References
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PubChem. 3-(4-(Benzyloxy)phenyl)propan-1-ol. National Center for Biotechnology Information. [Link]
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PubChem. 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
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SpectraBase. 3-(4-Benzyloxyphenyl)-propanol - Optional[13C NMR] - Chemical Shifts. [Link]
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CAS Common Chemistry. Sulfur. [Link]
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Organic Syntheses. 3-phenyl-1-propanol. [Link]
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Study.com. Provide both the retro and forward synthesis of 3-phenyl propanol from benzyl alcohol. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Michigan State University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
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National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. [Link]
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PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]
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CAS Common Chemistry. Sulfur. [Link]
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